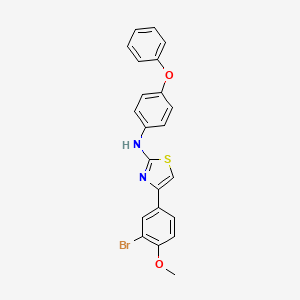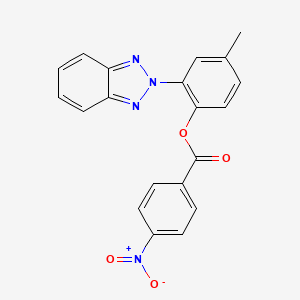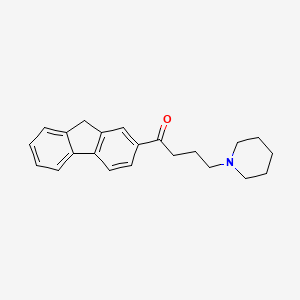![molecular formula C22H20N2O3 B11536222 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate](/img/structure/B11536222.png)
2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate is an organic compound with the molecular formula C17H17NO4 This compound is characterized by its complex structure, which includes methoxy, phenylamino, and imino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate typically involves a multi-step process:
-
Formation of the Schiff Base: : The initial step involves the condensation of 4-methoxybenzaldehyde with 4-aminobiphenyl to form the Schiff base. This reaction is usually carried out in an ethanol solution with an acid catalyst such as hydrochloric acid.
4-Methoxybenzaldehyde+4-Aminobiphenyl→Schiff Base+H2O
-
Acetylation: : The Schiff base is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product.
Schiff Base+Acetic Anhydride→2-Methoxy-4-[(E)-[4-(phenylamino)phenyl]iminomethyl]phenyl acetate+Acetic Acid
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Chemistry
In organic synthesis, 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate is used as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block.
Biology
This compound has potential applications in the development of pharmaceuticals due to its structural similarity to biologically active molecules. It can be used in the design of drugs targeting specific enzymes or receptors.
Medicine
Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with cellular pathways involved in cell proliferation and apoptosis.
Industry
In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism by which 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imino group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions, stabilizing the compound within the binding site.
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-[(E)-{[4-(methoxyphenyl)imino}methyl]phenyl acetate
- 2-Methoxy-4-[(E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl]phenyl acetate
- 2-Methoxy-4-[(E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl]phenyl acetate
Uniqueness
Compared to similar compounds, 2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and phenylamino groups allow for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
特性
分子式 |
C22H20N2O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
[4-[(4-anilinophenyl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C22H20N2O3/c1-16(25)27-21-13-8-17(14-22(21)26-2)15-23-18-9-11-20(12-10-18)24-19-6-4-3-5-7-19/h3-15,24H,1-2H3 |
InChIキー |
UULUBEXAZCBSHL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B11536139.png)


![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11536164.png)
![Methyl 2-[({[2-oxo-2-(2-oxo-2-phenylethoxy)ethyl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B11536166.png)
![2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B11536169.png)

![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536174.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B11536189.png)
![Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate](/img/structure/B11536193.png)
![1-[4-(Decyloxy)phenyl]-3-tritylurea](/img/structure/B11536199.png)
![methyl 4-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B11536207.png)

![4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11536217.png)
